Isoquinolinium, 2-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-hexyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. Isoquinolinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolinium, 2-hexyl- can be synthesized through several methods. One common approach involves the quaternization of isoquinoline with hexyl halides under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate .
Industrial Production Methods
Industrial production of isoquinolinium compounds often involves large-scale quaternization reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-hexyl- undergoes various chemical reactions, including:
Oxidation: Isoquinolinium compounds can be oxidized to form N-oxides using oxidizing agents like peracetic acid.
Substitution: Isoquinolinium compounds can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Isoquinolinium N-oxides.
Reduction: Dihydroisoquinolines, tetrahydroisoquinolines.
Substitution: Alkylated isoquinolinium derivatives.
Scientific Research Applications
Isoquinolinium, 2-hexyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolinium, 2-hexyl- involves its interaction with various molecular targets. In photodynamic therapy, for example, isoquinolinium-based photosensitizers generate reactive oxygen species upon light activation, leading to the inactivation of viruses . The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another benzopyridine with similar aromatic properties but different reactivity and applications.
Isoquinoline: The parent compound of isoquinolinium, sharing the same core structure but lacking the quaternized nitrogen atom.
Uniqueness
Isoquinolinium, 2-hexyl- is unique due to its quaternized nitrogen atom, which imparts different chemical properties compared to its parent compound, isoquinoline. This modification enhances its solubility in water and its ability to form stable salts, making it more versatile for various applications .
Properties
CAS No. |
89965-26-4 |
---|---|
Molecular Formula |
C15H20N+ |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-hexylisoquinolin-2-ium |
InChI |
InChI=1S/C15H20N/c1-2-3-4-7-11-16-12-10-14-8-5-6-9-15(14)13-16/h5-6,8-10,12-13H,2-4,7,11H2,1H3/q+1 |
InChI Key |
RQLZZCGLNJCDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.